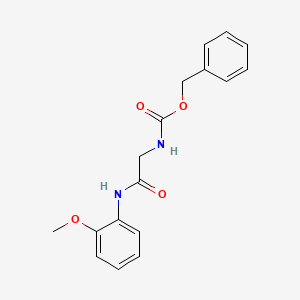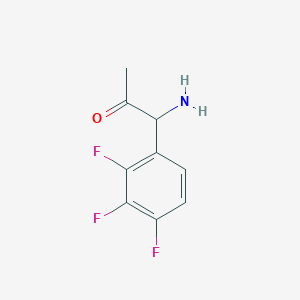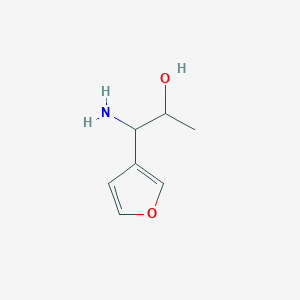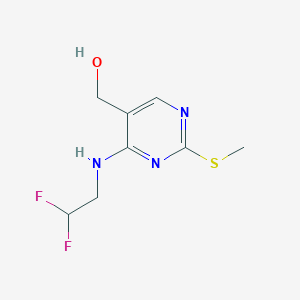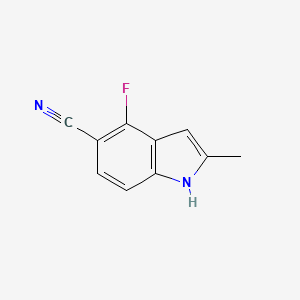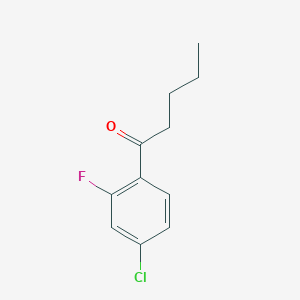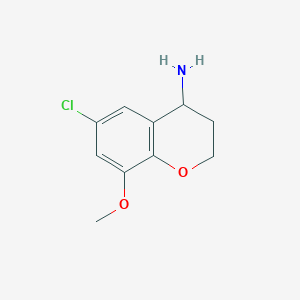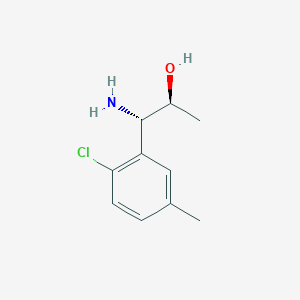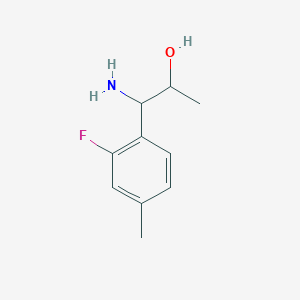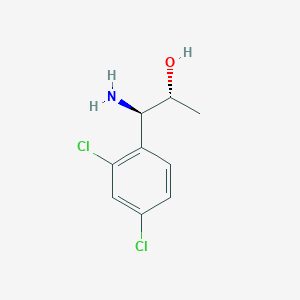
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring a chiral center and dichlorophenyl group, contributes to its distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to ensure high enantioselectivity.
Solvents: Selection of solvents that enhance reaction efficiency and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize product formation.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its target, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(2,4-dichlorophenyl)propan-2-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C9H11Cl2NO |
|---|---|
Poids moléculaire |
220.09 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-1-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
Clé InChI |
MXIZFQFWCWXGED-ANLVUFKYSA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=C(C=C(C=C1)Cl)Cl)N)O |
SMILES canonique |
CC(C(C1=C(C=C(C=C1)Cl)Cl)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



